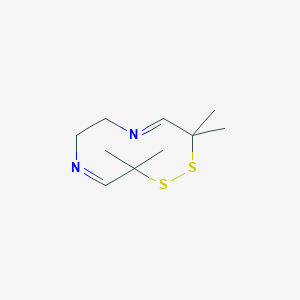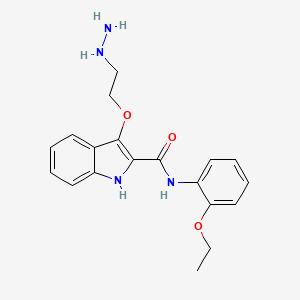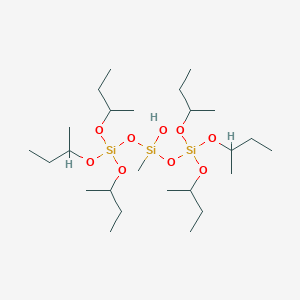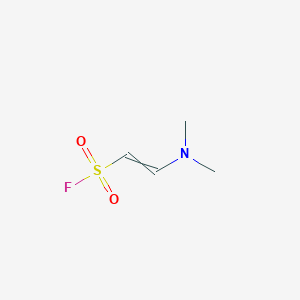
3-Cyclohexen-1-one, 5-(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexen-1-one, 5-(trimethylsilyl)- is an organic compound characterized by a cyclohexene ring with a ketone group at the first position and a trimethylsilyl group at the fifth position. This compound is notable for its utility in various organic synthesis processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the silylation of cyclohexenone using trimethylsilyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum complexes can facilitate the silylation reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexen-1-one, 5-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexenones depending on the nucleophile used.
Scientific Research Applications
3-Cyclohexen-1-one, 5-(trimethylsilyl)- finds applications in several scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexen-1-one, 5-(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The ketone group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Cyclohexenone: Lacks the trimethylsilyl group, making it less stable and reactive in certain reactions.
3,5,5-Trimethyl-3-cyclohexen-1-one: Similar structure but with different substituents, leading to varied reactivity and applications.
Uniqueness: 3-Cyclohexen-1-one, 5-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts enhanced stability and reactivity. This makes it particularly valuable in synthetic chemistry for the development of complex molecules .
Properties
CAS No. |
56917-70-5 |
|---|---|
Molecular Formula |
C9H16OSi |
Molecular Weight |
168.31 g/mol |
IUPAC Name |
5-trimethylsilylcyclohex-3-en-1-one |
InChI |
InChI=1S/C9H16OSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4,6,9H,5,7H2,1-3H3 |
InChI Key |
ACDBGITZPDPILQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CC(=O)CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)







